molecular formula C22H24N6O6 B11459077 1-{5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide

1-{5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11459077
M. Wt: 468.5 g/mol
InChI Key: OGMIAKFWDXBXLX-UHFFFAOYSA-N
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Description

1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrrolopyrimidine core, and a piperidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of polar aprotic solvents, such as N,N-dimethylformamide, and catalytic amounts of bases like lithium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while nucleophilic substitution on the piperidine ring can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N6O6

Molecular Weight

468.5 g/mol

IUPAC Name

1-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24N6O6/c23-18(30)11-3-5-28(6-4-11)22-26-19-17(21(32)27-22)13(20(31)25-19)10-16(29)24-12-1-2-14-15(9-12)34-8-7-33-14/h1-2,9,11,13H,3-8,10H2,(H2,23,30)(H,24,29)(H2,25,26,27,31,32)

InChI Key

OGMIAKFWDXBXLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N2

Origin of Product

United States

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